5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 784190-13-2
VCID: VC8294974
InChI: InChI=1S/C10H7BrF2N2/c11-10-4-5-14-15(10)6-7-8(12)2-1-3-9(7)13/h1-5H,6H2
SMILES: C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F
Molecular Formula: C10H7BrF2N2
Molecular Weight: 273.08 g/mol

5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole

CAS No.: 784190-13-2

Cat. No.: VC8294974

Molecular Formula: C10H7BrF2N2

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole - 784190-13-2

Specification

CAS No. 784190-13-2
Molecular Formula C10H7BrF2N2
Molecular Weight 273.08 g/mol
IUPAC Name 5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole
Standard InChI InChI=1S/C10H7BrF2N2/c11-10-4-5-14-15(10)6-7-8(12)2-1-3-9(7)13/h1-5H,6H2
Standard InChI Key CIJXWQGPAJAAOO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F
Canonical SMILES C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2,6-difluorobenzyl group and at the 5-position with a bromine atom. Its IUPAC name is 5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole, and its canonical SMILES representation is C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇BrF₂N₂PubChem
Molecular Weight273.08 g/molPubChem
InChI KeyCIJXWQGPAJAAOO-UHFFFAOYSA-NPubChem
Boiling PointNot reported-

The planar pyrazole ring and electron-withdrawing fluorine substituents contribute to its stability and reactivity in cross-coupling reactions .

Synthesis and Optimization

Two-Step Synthesis Protocol

The synthesis follows a validated two-step procedure with a total yield of 96.7% :

Step 1: Formation of 2-(2,6-Difluorobenzyl)-1-hydroxy-1H-pyrazole

  • Reactants: 1-Hydroxypyrazole (49.3 mg, 0.59 mmol) and 2,6-difluorobenzyl bromide (165.8 mg, 0.80 mmol)

  • Conditions: Anhydrous chloroform at 80°C for 18 h under argon

  • Workup: Partitioning between 37% HCl and toluene, followed by neutralization with 5N NaOH

  • Yield: 70.1% (86.3 mg)

  • Characterization:

    • ¹H NMR (CDCl₃, 300 MHz): δ 7.37 (m, 1H), 7.18 (d, 1H), 6.95 (t, 2H), 6.85 (d, 1H), 6.11 (t, 1H), 5.43 (s, 2H) .

    • LC/MS (ES): m/z = 211.2 [M+1] .

Step 2: Bromination with POBr₃

  • Reactants: Intermediate from Step 1 (81.2 mg, 0.386 mmol) and POBr₃ (398.1 mg, 1.39 mmol)

  • Conditions: Chloroform at 0–20°C for 17 h

  • Yield: 96.7%

  • Mechanism: Electrophilic aromatic substitution facilitated by the Lewis acidity of POBr₃ .

Table 2: Critical Reaction Parameters

ParameterStep 1Step 2
Temperature80°C0–20°C
Duration18 h17 h
SolventChloroformChloroform
CatalystNonePOBr₃

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum confirms regioselective bromination:

  • Aromatic Protons: Multiplets between δ 6.11–7.37 ppm correlate with the pyrazole and difluorobenzyl moieties .

  • Methylene Bridge: A singlet at δ 5.43 ppm (2H) verifies the –CH₂– linkage .

Mass Spectrometry

LC/MS analysis ([M+1]⁺ = 273.1) aligns with the molecular formula C₁₀H₇BrF₂N₂ .

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